1-nitro-4-octadecylbenzene
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Overview
Description
1-nitro-4-octadecylbenzene is an organic compound characterized by a benzene ring substituted with a nitro group at the 1-position and an octadecyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-nitro-4-octadecylbenzene typically involves the nitration of octadecylbenzene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group into the benzene ring. The reaction is usually conducted under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial nitration reactors where octadecylbenzene is treated with nitrating agents under optimized conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-nitro-4-octadecylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic substitution.
Common Reagents and Conditions:
Nitration: Concentrated sulfuric acid and nitric acid.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., lithium aluminum hydride).
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: Formation of 1-amino-4-octadecylbenzene.
Oxidation: Formation of carboxylic acids or other oxidized derivatives of the octadecyl chain.
Scientific Research Applications
1-nitro-4-octadecylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential interactions with biological membranes due to the long hydrophobic octadecyl chain.
Medicine: Investigated for its potential use in drug delivery systems, where the hydrophobic chain can aid in the transport of hydrophobic drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-nitro-4-octadecylbenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the octadecyl chain can interact with hydrophobic environments, such as lipid bilayers in biological membranes. These interactions can influence the compound’s behavior and effects in different applications .
Comparison with Similar Compounds
Octadecylbenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
Nitrobenzene: Lacks the long hydrophobic chain, limiting its interactions with hydrophobic environments.
1-Nitro-4-hexadecylbenzene: Similar structure but with a shorter hydrophobic chain, affecting its physical and chemical properties.
Uniqueness: 1-nitro-4-octadecylbenzene is unique due to the combination of a nitro group and a long octadecyl chain, which imparts distinct chemical reactivity and interaction properties. This makes it valuable in applications requiring specific hydrophobic and redox characteristics .
Properties
CAS No. |
127274-77-5 |
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Molecular Formula |
C24H41NO2 |
Molecular Weight |
375.6 g/mol |
IUPAC Name |
1-nitro-4-octadecylbenzene |
InChI |
InChI=1S/C24H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24(22-20-23)25(26)27/h19-22H,2-18H2,1H3 |
InChI Key |
XDWOIFDLFOKUTH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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